3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl-
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Overview
Description
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-quinolinecarbonyl chloride followed by bromination and phenylation. The reaction conditions often require the use of strong chlorinating and brominating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. The presence of halogens and the quinoline core allows it to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar reactivity and applications.
6-Bromo-4-chloroquinoline: Shares the halogen substitution pattern and is used in similar research applications.
Uniqueness
3-Quinolinecarbonyl chloride, 6-bromo-4-chloro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and phenyl groups makes it a versatile intermediate for the synthesis of a wide range of compounds with potential biological and industrial applications.
Properties
CAS No. |
93663-82-2 |
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Molecular Formula |
C16H8BrCl2NO |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YQJQNESMONJMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C(=O)Cl)Cl |
Origin of Product |
United States |
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